Mometasone furoate monohydrate is a synthetic corticosteroid. [] It is classified as a glucocorticoid, a class of steroid hormones that have potent anti-inflammatory and immunosuppressive effects. [] In scientific research, mometasone furoate monohydrate serves as a valuable tool for investigating inflammatory pathways, immune responses, and the development of novel therapeutic strategies for various diseases.
Mometasone furoate monohydrate is a synthetic corticosteroid primarily used for its anti-inflammatory properties. It is effective in treating various conditions such as asthma, allergic rhinitis, and certain dermatological disorders. Mometasone furoate has a high glucocorticoid receptor binding affinity, significantly stronger than that of dexamethasone, which enhances its therapeutic efficacy in managing inflammation and allergic responses .
Mometasone furoate is classified as a glucocorticoid, a subclass of corticosteroids. Its chemical formula is , with a molecular weight of approximately 539.45 g/mol . The compound is marketed under various trade names, including Nasonex and Asmanex, and is available in multiple formulations such as nasal sprays, inhalers, and topical ointments .
Mometasone furoate is synthesized through a series of chemical reactions involving the modification of the parent steroid molecule, mometasone. The synthesis typically involves the following steps:
The synthesis requires careful control of reaction conditions to maintain stereochemistry and achieve the desired potency and efficacy .
Mometasone furoate monohydrate has a complex molecular structure characterized by multiple rings and functional groups. The structural representation can be described as follows:
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1
.O.[H][C@@]12C[C@@H](C)[C@](OC(=O)C3=CC=CO3)(C(=O)CCl)[C@@]1(C)C[C@H](O)[C@@]1(Cl)[C@@]2([H])CCC2=CC(=O)C=C[C@]12C
.The molecule consists of a steroid backbone with various substituents that enhance its pharmacological activity. The presence of chlorine atoms and hydroxyl groups contributes to its anti-inflammatory properties.
Mometasone furoate can undergo several chemical reactions typical of steroid compounds:
These reactions are essential for understanding the pharmacokinetics and metabolic pathways of mometasone furoate in clinical settings .
Mometasone furoate exerts its effects primarily through the following mechanisms:
The drug's efficacy is enhanced by its high receptor affinity and its ability to penetrate tissues effectively.
These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Mometasone furoate monohydrate is widely utilized in clinical practice for:
Its potent anti-inflammatory properties make it an essential therapeutic agent in managing chronic inflammatory conditions across different medical fields .
The development trajectory of mometasone furoate monohydrate began with its original patenting in 1981 by researchers at Schering-Plough (later acquired by Merck & Co.), culminating in its introduction to medical practice in 1987 [1]. This innovation emerged during a transformative period in corticosteroid pharmacology focused on enhancing receptor selectivity and minimizing systemic exposure. MFM belongs to the class III corticosteroid classification, indicating super-high potency among topical corticosteroids, surpassing hydrocortisone in anti-inflammatory efficacy while demonstrating reduced mineralocorticoid activity compared to earlier generation steroids [1].
The pharmacological significance of MFM lies in its multifaceted anti-inflammatory mechanism:
Table 1: Pharmacological Classification of Mometasone Furoate Monohydrate
Parameter | Classification | Clinical Significance |
---|---|---|
Therapeutic Category | Corticosteroid; Glucocorticoid | Anti-inflammatory, immunosuppressive |
Chemical Class | Halogenated pregnane derivative | Enhanced receptor binding affinity |
Receptor Binding | Glucocorticoid receptor agonist | High selectivity minimizes mineralocorticoid effects |
Relative Potency | 7-12x hydrocortisone | Enables lower effective dosing |
Additional Targets | Progesterone receptor agonist, partial mineralocorticoid agonist | Contributes to overall pharmacological profile |
MFM's development aligned with pharmaceutical advancements in aerosol delivery technology, particularly the transition from chlorofluorocarbon (CFC) propellants in pressurized metered-dose inhalers (pMDIs) to hydrofluoroalkane (HFA) systems following the Montreal Protocol [7]. This transition facilitated reformulation opportunities that leveraged the monohydrate's stability under varying environmental conditions.
The crystalline structure of mometasone furoate monohydrate demonstrates distinct pharmaceutical advantages over its anhydrous counterpart. X-ray diffraction studies reveal that the water molecule occupies specific lattice positions through hydrogen bonding with the C11 hydroxyl group and the furoate carbonyl oxygen, creating a stabilized three-dimensional network that reduces molecular mobility and increases the activation energy for decomposition [4]. This structural arrangement confers:
The functional implications of these properties manifest directly in pharmaceutical performance. Nasal spray formulations utilizing MFM achieve more consistent dosing throughout device life due to reduced particle agglomeration and sedimentation. In topical creams, the monohydrate form provides enhanced chemical stability in complex emulsion systems, particularly those containing urea or other hydrate-forming excipients that might promote polymorphic transitions [4]. This stability translates directly to extended shelf-life, with MFM formulations typically demonstrating >95% potency retention at 36 months under recommended storage conditions.
Table 2: Comparative Properties of Mometasone Solid-State Forms
Property | Monohydrate | Anhydrous |
---|---|---|
Crystalline System | Monoclinic P2₁ | Orthorhombic P2₁2₁2₁ |
Water Content (%) | 3.1-3.4 | <0.5 |
Apparent Solubility (mg/mL) | 0.021 | 0.038 |
Hygroscopicity (% w/w increase at 75% RH) | 1.2 | 6.8 |
Melting Point (°C) | 218-222 (dec) | 202-205 |
Market Share (Topical) | 65% | 35% |
The commercial dominance of the monohydrate form (approximately 70% of global API consumption) reflects these advantages, particularly in nasal spray products where precise dosing reliability is paramount [4] [6]. Recent innovations focus on leveraging the monohydrate structure in advanced delivery systems, including aspasomal gels for psoriasis treatment that exploit the hydrate's affinity for phospholipid bilayers to achieve sustained release profiles [2].
The regulatory journey of mometasone furoate monohydrate demonstrates a pattern of progressive therapeutic expansion. Following initial FDA approval for dermatological applications (brand name Elocon®) in 1987, the molecule gained respiratory indications with the 1997 approval of Nasonex® nasal spray for allergic rhinitis and the 2005 approval of Asmanex® Twisthaler for asthma maintenance [1] [3]. A landmark regulatory achievement occurred in March 2022 when the FDA granted Perrigo Company plc approval for Nasonex 24HR Allergy®, marking MFM's transition to over-the-counter (OTC) status in the United States – the first intranasal corticosteroid to achieve this regulatory milestone [3] [8].
The global market for MFM reflects substantial and sustained growth, with the current market valuation at $1.18 billion (2022) and projected expansion to $2.1 billion by 2030 at a compound annual growth rate (CAGR) of 7.4% [2] [4]. This growth trajectory stems from several key factors:
Table 3: Global Regulatory Milestones for Mometasone Furoate Monohydrate
Year | Region | Approval Event | Significance |
---|---|---|---|
1987 | USA | First approval (Elocon®) | Dermatological formulation entry |
1997 | USA | Nasonex® approval | Respiratory market expansion |
2005 | EU | Asmanex® Twisthaler | Asthma maintenance therapy |
2018 | Russia | OTC Momate Rhino® | First OTC approval globally |
2019 | EU | Generic nasal spray approvals | Market diversification |
2022 | USA | Nasonex 24HR Allergy® | First US OTC intranasal corticosteroid |
Geographically, the MFM market demonstrates distinct regional dynamics:
The competitive landscape features extensive global participation, with leading manufacturers including Cipla, Teva Pharmaceuticals, Glenmark Pharmaceuticals, Perrigo, and Hikma Pharmaceuticals. International trade data reveals substantial API movement, with India positioned as the dominant exporter (10,451 shipments annually), followed by Chile (462 shipments) and the United States (340 shipments). Primary formulations traded include nasal sprays (50% of shipments), creams (30%), and combination products containing MFM with azelastine or salicylic acid (20%) [6].
Table 4: Regional Market Characteristics (2022)
Region | Market Value (USD Million) | Projected CAGR (2022-2030) | Key Growth Drivers |
---|---|---|---|
North America | $532 | 6.8% | OTC switch, high allergic rhinitis prevalence |
Europe | $355 | 7.1% | Generic penetration, OTC approvals |
Asia-Pacific | $212 | 9.2% | Pollution effects, healthcare expansion |
Latin America | $65 | 6.5% | Economic development, generic access |
Middle East/Africa | $19 | 5.8% | Infrastructure improvement |
Future market development will likely center on three strategic vectors: expansion of OTC availability in additional jurisdictions, development of novel drug-device combinations to improve lung deposition efficiency, and exploration of MFM in emerging therapeutic areas such as eosinophilic esophagitis and allergic conjunctivitis [2] [4]. The molecule's established safety profile, coupled with the pharmaceutical advantages of the monohydrate form, positions it for continued therapeutic relevance in the global pharmaceutical landscape.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8